molecular formula C7H13BrSi B1606133 Silane, (4-bromo-1-butynyl)trimethyl- CAS No. 69361-41-7

Silane, (4-bromo-1-butynyl)trimethyl-

Cat. No. B1606133
CAS RN: 69361-41-7
M. Wt: 205.17 g/mol
InChI Key: PIYRONUSKGWEHK-UHFFFAOYSA-N
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Description

“Silane, (4-bromo-1-butynyl)trimethyl-” is a chemical compound with the molecular formula CHBrSi. It has an average mass of 205.168 Da and a monoisotopic mass of 203.996979 Da .


Molecular Structure Analysis

The molecular structure of “Silane, (4-bromo-1-butynyl)trimethyl-” consists of 9 atoms and 8 bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Silane, (4-bromo-1-butynyl)trimethyl-” include a density of 1.2±0.1 g/cm3, a boiling point of 166.7±20.0 °C at 760 mmHg, and a vapour pressure of 2.3±0.3 mmHg at 25°C .

Scientific Research Applications

1. Radical-Based Reagent in Organic Chemistry

  • Summary of Application: Tris(trimethylsilyl)silane is used as a radical-based reagent in organic chemistry. It has found multiple applications in organic synthesis as well as in polymers and material science .
  • Methods of Application: The compound is used in radical reductions, hydrosilylation, and consecutive radical reactions. The reactions are carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .
  • Results or Outcomes: The use of tris(trimethylsilyl)silane allows reactions to be carried out under mild conditions with excellent yields of products and remarkable chemo-, regio-, and stereoselectivity .

2. Silane-Terminated Liquid Butadiene Rubber for Silica-Filled Rubber Compounds

  • Summary of Application: Functionalized liquid butadiene rubber (F-LqBR) with triethoxysilyl groups at both ends was introduced into a silica-filled rubber compound as a substitute for treated distillate aromatic extract (TDAE) oil .
  • Methods of Application: Comparative evaluation was conducted according to the number of triethoxysilyl groups. The results showed that F-LqBRs improved silica dispersion in the rubber matrix through the formation of chemical bonds between silanol groups and the base rubber .
  • Results or Outcomes: The optimized end functionality of triethoxysilyl groups for F-LqBR in silica-filled rubber compound was two. The 2-Azo-LqBR with the optimized functionality showed an improvement of 10% in rolling resistance, 16% in snow traction, and 17% in abrasion resistance when 10 phr of TDAE oil was substituted .

3. Enantioselective Hydrosilylation of Ketones

  • Summary of Application: Silanes are used in a chiral oxazaborolidinium ion (COBI) catalyst that enables a highly enantioselective hydrosilylation of ketones for the synthesis of various chiral secondary alcohols .
  • Methods of Application: The reaction involves the use of a COBI catalyst and a silane reagent. The reaction proceeds under mild conditions to give chiral secondary alcohols in good yields and excellent enantioselectivities .
  • Results or Outcomes: The use of this method allows for the synthesis of various chiral secondary alcohols in good yields and excellent enantioselectivities .

4. Reduction of Aldehydes to Alcohols

  • Summary of Application: Silanes are used in a silver-catalyzed chemoselective method that enables the reduction of aldehydes to their corresponding alcohols in water by using hydrosilanes as reducing agents .
  • Methods of Application: The reaction involves the use of a silver catalyst, a silane reagent, and water. The reaction proceeds under mild conditions to give the corresponding alcohols. Notably, ketones remained essentially inert under the same reaction conditions .
  • Results or Outcomes: The use of this method allows for the efficient reduction of aldehydes to their corresponding alcohols in water .

5. Direct Reduction of Alcohols to Alkanes

  • Summary of Application: Silanes are used in a method that enables the direct reduction of alcohols to the corresponding alkanes using chlorodiphenylsilane as a hydride source .
  • Methods of Application: The reaction involves the use of chlorodiphenylsilane and a catalytic amount of InCl3. The method showed high chemoselectivity for benzylic alcohols, secondary alcohols, and tertiary alcohols while not reducing primary alcohols and functional groups that are readily reduced by standard methods such as esters, chloro, bromo, and nitro groups .
  • Results or Outcomes: The use of this method allows for the efficient reduction of alcohols to their corresponding alkanes .

6. Sequential Installation of a Carbenoid and a Hydride into a Carbonyl

  • Summary of Application: Silanes are used in a method that enables the sequential installation of a carbenoid and a hydride into a carbonyl to provide halomethyl alkyl derivatives .
  • Methods of Application: The reaction involves the use of a silane reagent and a carbenoid. The method is flexible and is not limited to carbenoids. Also, diverse carbanion-like species can act as nucleophiles .
  • Results or Outcomes: The use of this method allows for the synthesis of halomethyl alkyl derivatives with uniformly high yields and chemocontrol .

properties

IUPAC Name

4-bromobut-1-ynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrSi/c1-9(2,3)7-5-4-6-8/h4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYRONUSKGWEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349041
Record name silane, (4-bromo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (4-bromo-1-butynyl)trimethyl-

CAS RN

69361-41-7
Record name silane, (4-bromo-1-butynyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-bromobut-1-yn-1-yl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Trimethylsilyl-3-butyne-1-ol (14.2 g, 0.1 mol) and 0.2 ml of pyridine were dissolved in 50 ml of diethyl ether under a nitrogen atmosphere. Phosphorus tribromide (3.8 ml, 0.04 mol) was slowly added and the mixture was heated under reflux for 2 hours. Isolation of the product by conventional means yielded 9.6 g of 4-bromo-1-trimethylsilyl-1-butyne as a clear liquid, bp 35°-38° C. at 1 mm Hg.
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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